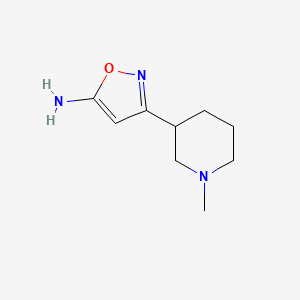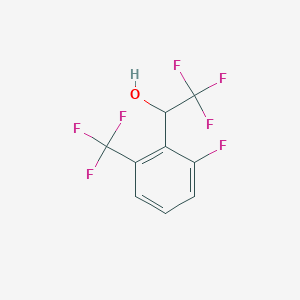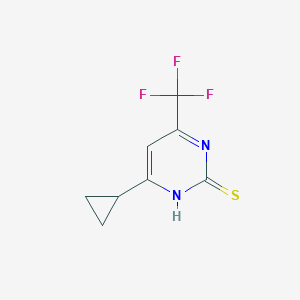
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group, a mercapto group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Mercapto Group Introduction: The mercapto group can be introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are used under conditions that may include the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for use in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. The cyclopropyl group can contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 2-Cyclopropyl-4-(trifluoromethyl)pyrimidine
- 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)pyrimidine
Uniqueness
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for covalent interactions with biological targets. The combination of the cyclopropyl and trifluoromethyl groups further enhances its chemical stability and lipophilicity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H7F3N2S |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
6-cyclopropyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)6-3-5(4-1-2-4)12-7(14)13-6/h3-4H,1-2H2,(H,12,13,14) |
Clé InChI |
PRLNCWGMGDYRII-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NC(=S)N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)

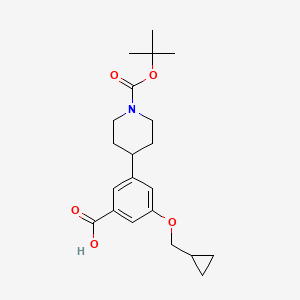


![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)
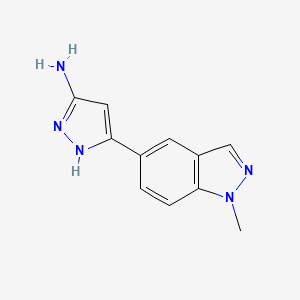
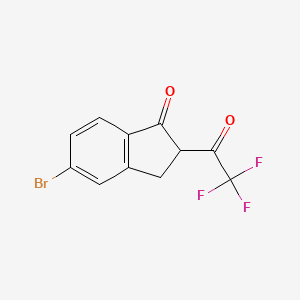
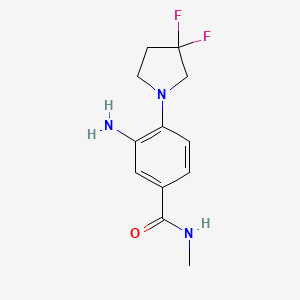
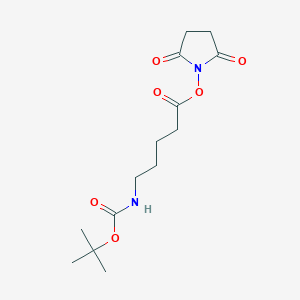
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
